molecular formula C43H53N8O7P B11771731 (2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dimethylamino)methylene)amino)-6-oxo-3H-purin-9(6H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite

(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dimethylamino)methylene)amino)-6-oxo-3H-purin-9(6H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite

Cat. No.: B11771731
M. Wt: 824.9 g/mol
InChI Key: YRQAXTCBMPFGAN-NPZDKLMVSA-N
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Description

The compound (2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dimethylamino)methylene)amino)-6-oxo-3H-purin-9(6H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex organic molecule. It is primarily used in the field of nucleic acid chemistry, particularly in the synthesis of oligonucleotides. This compound is a phosphoramidite, which is a key reagent in the solid-phase synthesis of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the tetrahydrofuran ring: This involves the cyclization of a suitable precursor.

    Attachment of the purine base: The purine base is introduced through a glycosylation reaction.

    Introduction of the bis(4-methoxyphenyl)(phenyl)methoxy group: This step involves a protection reaction to ensure the stability of the molecule during subsequent steps.

    Addition of the diisopropylphosphoramidite group: This is the final step, where the phosphoramidite group is introduced under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch reactions: Large-scale reactors are used to carry out the reactions.

    Purification: The product is purified using techniques such as column chromatography and recrystallization.

    Quality control: The final product is subjected to rigorous quality control to ensure its purity and suitability for use in oligonucleotide synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: The phosphoramidite group can be oxidized to a phosphate group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The compound is susceptible to hydrolysis, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as iodine or tert-butyl hydroperoxide are commonly used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.

    Hydrolysis: Acidic or basic solutions are used to hydrolyze the compound.

Major Products

    Oxidation: The major product is the corresponding phosphate.

    Substitution: The products depend on the substituents introduced.

    Hydrolysis: The major products are the corresponding alcohols and acids.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used in the synthesis of oligonucleotides, which are essential for various biochemical assays and molecular biology techniques.

    Biology: Oligonucleotides synthesized using this compound are used in gene editing, PCR, and sequencing.

    Medicine: It is used in the development of antisense therapies and RNA interference techniques.

    Industry: The compound is used in the production of synthetic genes and other nucleic acid-based products.

Mechanism of Action

The mechanism of action of this compound involves its incorporation into oligonucleotides during synthesis. The phosphoramidite group reacts with the hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a phosphate, resulting in the formation of a stable phosphodiester bond. The molecular targets are the hydroxyl groups of the nucleotides, and the pathway involves a series of nucleophilic substitution and oxidation reactions.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dimethylamino)methylene)amino)-6-oxo-3H-purin-9(6H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite: is similar to other phosphoramidites used in oligonucleotide synthesis, such as:

Uniqueness

This compound is unique due to its specific structure, which provides stability and reactivity suitable for oligonucleotide synthesis. The presence of the bis(4-methoxyphenyl)(phenyl)methoxy group offers additional protection during synthesis, making it more efficient compared to other phosphoramidites.

Properties

Molecular Formula

C43H53N8O7P

Molecular Weight

824.9 g/mol

IUPAC Name

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/t36-,37+,38+,59?/m0/s1

InChI Key

YRQAXTCBMPFGAN-NPZDKLMVSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C

Origin of Product

United States

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